molecular formula C15H12F3IO3 B14756499 (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate CAS No. 330-88-1

(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate

Cat. No.: B14756499
CAS No.: 330-88-1
M. Wt: 424.15 g/mol
InChI Key: XXCQVFAKDMZVLF-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate is a hypervalent iodine compound. Hypervalent iodine compounds are known for their unique chemical properties and have found extensive applications in organic synthesis. This compound is particularly interesting due to its ability to act as an electrophilic arylating agent, making it useful in various chemical transformations.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate involves its role as an electrophilic arylating agent. The compound reacts with nucleophiles, transferring the aryl group to the nucleophile. This reaction is facilitated by the hypervalent iodine center, which stabilizes the transition state and enhances the electrophilicity of the aryl group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can enhance its electrophilicity and make it more reactive towards certain nucleophiles .

Properties

CAS No.

330-88-1

Molecular Formula

C15H12F3IO3

Molecular Weight

424.15 g/mol

IUPAC Name

(4-methoxyphenyl)-phenyliodanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C13H12IO.C2HF3O2/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-10H,1H3;(H,6,7)/q+1;/p-1

InChI Key

XXCQVFAKDMZVLF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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